molecular formula C21H17FN4O3S B2393172 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1049446-15-2

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2393172
CAS No.: 1049446-15-2
M. Wt: 424.45
InChI Key: FOERKTZULZUQHV-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the 4-fluorophenyl group and the furan-2-carbonyl piperazine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols

Properties

IUPAC Name

[4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c22-15-5-3-14(4-6-15)16-12-26-17(13-30-21(26)23-16)19(27)24-7-9-25(10-8-24)20(28)18-2-1-11-29-18/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOERKTZULZUQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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